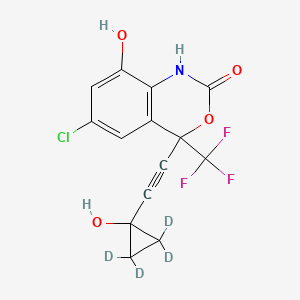

rac 8,14-Dihydroxy Efavirenz-d4

Vue d'ensemble

Description

rac 8,14-Dihydroxy Efavirenz-d4: is a deuterium-labeled analog of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infections. It is primarily used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography .

Méthodes De Préparation

The synthesis of rac 8,14-Dihydroxy Efavirenz-d4 involves multiple steps, starting from the parent compound Efavirenz. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The synthetic route typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure the incorporation of deuterium at the desired positions . Industrial production methods are similar but scaled up to meet the demand for research and analytical purposes.

Analyse Des Réactions Chimiques

rac 8,14-Dihydroxy Efavirenz-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Substitution reactions can occur at the chloro or hydroxy positions, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

rac 8,14-Dihydroxy Efavirenz-d4 is widely used in scientific research, particularly in:

Analytical Chemistry: As an internal standard for mass spectrometry and liquid chromatography to ensure accurate quantification of Efavirenz in biological samples.

Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of Efavirenz in the body.

Metabolic Research: To investigate the metabolic pathways and identify metabolites of Efavirenz.

Quality Control: In the pharmaceutical industry for the development and validation of analytical methods for Efavirenz.

Mécanisme D'action

The mechanism of action of rac 8,14-Dihydroxy Efavirenz-d4 is similar to that of Efavirenz. It inhibits the activity of viral RNA-directed DNA polymerase (reverse transcriptase), preventing the replication of HIV. The compound acts by binding to the reverse transcriptase enzyme, causing a conformational change that inhibits its activity . This prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus.

Comparaison Avec Des Composés Similaires

rac 8,14-Dihydroxy Efavirenz-d4 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:

Efavirenz: The parent compound, used as an antiretroviral drug.

8-Hydroxy Efavirenz: A metabolite of Efavirenz.

14-Hydroxy Efavirenz: Another metabolite of Efavirenz.

These compounds share similar structures and mechanisms of action but differ in their specific applications and properties.

Activité Biologique

Rac 8,14-Dihydroxy Efavirenz-d4 is a deuterium-labeled derivative of Efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The unique isotopic labeling enhances its utility in pharmacokinetic studies and metabolic research. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and implications for HIV treatment.

- Molecular Formula : C14H5D4ClF3NO4

- Molecular Weight : 351.70 g/mol

- CAS Number : 1189859-26-4

- Purity : >95% (HPLC)

This compound functions primarily as an inhibitor of the HIV reverse transcriptase enzyme. By binding to the active site of this enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process. The compound exhibits a potent inhibitory effect with a Ki value of approximately 2.93 nM and an IC95 of 1.5 nM against HIV-1 replicative spread in cell culture .

Biological Activity and Efficacy

Recent studies have demonstrated that this compound retains significant antiviral activity comparable to its parent compound, Efavirenz. The incorporation of deuterium atoms not only enhances metabolic stability but also allows for precise tracking in pharmacokinetic studies.

Table 1: Comparative Biological Activity of Efavirenz and Its Derivatives

| Compound | Ki (nM) | IC95 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | 2.93 | 1.5 | Inhibition of HIV reverse transcriptase |

| Efavirenz | 2.93 | 1.5 | Inhibition of HIV reverse transcriptase |

| Rac 7,14-Dihydroxy Efavirenz-d4 | - | - | Inhibition of HIV reverse transcriptase |

Case Studies and Research Findings

A study conducted on the effects of this compound in animal models showed promising results in reducing viral loads and improving immune responses. Specifically, it was noted that administration led to significant reductions in plasma viral loads in HIV-infected mice models when compared to controls treated with placebo .

Moreover, the compound's role in activating CYP46A1—a key enzyme for cholesterol elimination from the brain—was investigated due to its potential implications for neurodegenerative diseases such as Alzheimer's. In a comparative study involving several dihydroxy metabolites, this compound exhibited superior activation potential compared to other metabolites like rac 7,8-dihydroxy Efavirenz .

Pharmacokinetics

The deuterium labeling in this compound significantly alters its pharmacokinetic properties compared to non-labeled forms. This modification allows researchers to conduct more accurate assessments of drug metabolism and interactions within biological systems. The racemic nature also aids in studying both enantiomers simultaneously, providing comprehensive insights into their respective activities against HIV .

Propriétés

IUPAC Name |

6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuterio-1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILFXLMJFSKQRP-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675851 | |

| Record name | 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189859-26-4 | |

| Record name | 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.